molecular formula C23H22N2O3S B11375316 N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide

Cat. No.: B11375316
M. Wt: 406.5 g/mol
InChI Key: WRDMHMFVKGZNFI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethylpyridine ring, and a phenylethylsulfanyl moiety

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves several steps. One common method includes the reaction of 2-methoxyaniline with 4,6-dimethyl-2-chloropyridine-3-carboxylic acid under specific conditions to form the desired product. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its therapeutic potential.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4,6-dimethyl-2-phenacylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-15-13-16(2)24-23(29-14-19(26)17-9-5-4-6-10-17)21(15)22(27)25-18-11-7-8-12-20(18)28-3/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

WRDMHMFVKGZNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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